molecular formula C11H12FNO2 B2919668 N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine CAS No. 1798397-27-9

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine

Cat. No.: B2919668
CAS No.: 1798397-27-9
M. Wt: 209.22
InChI Key: KIKSYFCJLCNPLT-UKTHLTGXSA-N
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Description

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and a methoxy group attached to a tetrahydronaphthalene core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalene.

    Formation of the Aldehyde Intermediate: The starting material is oxidized to form the corresponding aldehyde.

    Condensation Reaction: The aldehyde is then reacted with hydroxylamine hydrochloride under basic conditions to form the desired oxime, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can enhance binding affinity and specificity to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-[(1E)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine: Lacks the fluorine atom, potentially altering its chemical properties and interactions.

Uniqueness

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is unique due to the combined presence of both fluorine and methoxy groups, which can significantly influence its chemical behavior and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

(NE)-N-(8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-10-6-5-8(12)11-7(10)3-2-4-9(11)13-14/h5-6,14H,2-4H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKSYFCJLCNPLT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC(=NO)C2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CCC/C(=N\O)/C2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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